molecular formula C17H20N2O2 B2828330 N-(3-(pyridin-2-yloxy)benzyl)pivalamide CAS No. 1704619-65-7

N-(3-(pyridin-2-yloxy)benzyl)pivalamide

Cat. No.: B2828330
CAS No.: 1704619-65-7
M. Wt: 284.359
InChI Key: NFVAVXOCLDUCRN-UHFFFAOYSA-N
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Description

N-(3-(Pyridin-2-yloxy)benzyl)pivalamide is a pivalamide derivative featuring a benzyl group substituted at the 3-position with a pyridin-2-yloxy moiety. The pivalamide group (tert-butyl carboxamide) confers metabolic stability due to its bulky tert-butyl substituent, while the pyridin-2-yloxy-benzyl structure may enable interactions with biological targets, such as enzymes or receptors.

Properties

IUPAC Name

2,2-dimethyl-N-[(3-pyridin-2-yloxyphenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-17(2,3)16(20)19-12-13-7-6-8-14(11-13)21-15-9-4-5-10-18-15/h4-11H,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVAVXOCLDUCRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1=CC(=CC=C1)OC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(pyridin-2-yloxy)benzyl)pivalamide typically involves the reaction of 3-(pyridin-2-yloxy)benzylamine with pivaloyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: N-(3-(pyridin-2-yloxy)benzyl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-2-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Chemistry: N-(3-(pyridin-2-yloxy)benzyl)pivalamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can be used to investigate the interactions between small molecules and biological macromolecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-(pyridin-2-yloxy)benzyl)pivalamide involves its interaction with specific molecular targets. The pyridin-2-yloxy group can form hydrogen bonds and π-π interactions with biological macromolecules, while the benzyl and pivalamide groups contribute to the compound’s overall stability and lipophilicity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Pivalamide Derivatives

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Source Evidence
N-(3-(Pyridin-2-yloxy)benzyl)pivalamide Benzyl-pivalamide 3-(Pyridin-2-yloxy)benzyl C₁₈H₂₁N₂O₂ 297.38 Target Compound
(Z)-N-(3-(Benzo[d][1,3]dioxol-5-yl)allyl)pivalamide Allyl-pivalamide 3-(Benzo[d][1,3]dioxol-5-yl)allyl C₁₇H₂₁NO₄ 303.35
PF-3845 Piperidine-carboxamide 3-(5-(Trifluoromethyl)pyridin-2-yloxy)benzyl C₂₅H₂₆F₃N₃O₂ 481.49
N-(3-Acetylphenyl)pivalamide Phenyl-pivalamide 3-Acetylphenyl C₁₃H₁₇NO₂ 235.28
N-(2-Bromopyridin-3-yl)pivalamide Pyridin-3-yl-pivalamide 2-Bromopyridin-3-yl C₁₀H₁₃BrN₂O 273.13
N-(3-Iodo-4-methoxypyridin-2-yl)pivalamide Pyridin-2-yl-pivalamide 3-Iodo-4-methoxypyridin-2-yl C₁₁H₁₅IN₂O₂ 366.16

Key Observations :

  • Pyridine vs.
  • Enzyme-Targeting Moieties : PF-3845 shares the pyridin-2-yloxy-benzyl group with the target compound but incorporates a piperidine urea core, enabling covalent FAAH inhibition.

Key Observations :

  • Catalytic Hydrogenation : employs NaBH₄/Ni(OAc)₂ for allyl group reduction, achieving high yields (81%), whereas uses electrophilic arylation with lower yields (70%).
  • Steric Effects : Bulky substituents (e.g., pivalamide in ) may necessitate milder conditions to avoid side reactions.

Physical and Spectral Properties

Physical states and spectral data reflect substituent effects on molecular interactions.

Table 3: Physical Properties and Spectral Data

Compound Name Melting Point (°C) IR (cm⁻¹) Notable NMR Shifts (δ, ppm) Source Evidence
(Z)-N-(3-(Benzo[d][1,3]dioxol-5-yl)allyl)pivalamide 53–55 3280 (N–H), 1670 (C=O) 1.28 (s, 9H, tert-butyl)
(Z)-N-(3-Phenylpropenyl)pivalamide Oil (liquid) 3300 (N–H), 1685 (C=O) 5.85–6.15 (m, 2H, CH₂=CH)
N-(3-Iodo-4-methoxypyridin-2-yl)pivalamide Not reported Not reported 3.90 (s, 3H, OCH₃), 8.20 (s, 1H, pyridine H)

Key Observations :

  • Melting Points : Allyl-pivalamides (e.g., ) exhibit lower melting points (53–55°C) due to reduced crystallinity compared to rigid aromatic analogs.
  • NMR Signatures : The tert-butyl group in pivalamide derivatives consistently appears as a singlet near δ 1.2–1.3 ppm across multiple studies .

Commercial Availability and Accessibility

Catalogs (Evidences 6–9 ) list prices ranging from $240–$6,000 per gram for specialized derivatives, reflecting the cost of halogenation or complex substitution patterns.

Biological Activity

N-(3-(pyridin-2-yloxy)benzyl)pivalamide, with the CAS number 1704619-65-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound features a pivalamide moiety linked to a pyridine derivative through a benzyl group. The synthesis typically involves:

  • Formation of the Benzyl Linkage : This is achieved by reacting 3-pyridin-2-yloxybenzyl chloride with pivalamide under basic conditions.
  • Purification : The crude product is purified using column chromatography.

Antimicrobial Properties

Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial activity. In particular, studies have shown that related compounds demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis . The minimum inhibitory concentration (MIC) for these compounds often falls within the range of 20-40 µM, suggesting a promising profile for further development.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. The compound's mechanism likely involves the inhibition of specific enzymes involved in cancer cell proliferation. For instance, molecular docking studies have indicated favorable interactions with targets related to tumor growth .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes crucial for cell division and survival, particularly in cancer cells.
  • Receptor Modulation : It can bind to specific receptors, altering signaling pathways that promote inflammation or cancer progression.

Study on Antimycobacterial Activity

A study conducted on related pyridine derivatives evaluated their activity against Mycobacterium tuberculosis. The results indicated that several derivatives exhibited significant antimycobacterial activity, with MIC values comparable to established antibiotics like triclosan . This suggests that this compound could be explored further for its potential in treating tuberculosis.

In Vivo Studies

In vivo studies using animal models have shown promising results regarding the anti-inflammatory effects of similar compounds. These studies typically involve administering the compound and measuring biomarkers associated with inflammation and immune response .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with other similar compounds:

Compound NameStructureKey Activities
N-(4-pyridin-2-yloxy)benzylaminePyridine linked to benzylamineAntimicrobial, anticancer
N-(3-pyridyl)carboxamidesCarboxamide derivativesAntimicrobial, anti-inflammatory

The structural variations influence their biological activities significantly, highlighting the importance of specific functional groups in determining efficacy.

Q & A

Q. What are the standard synthetic routes for N-(3-(pyridin-2-yloxy)benzyl)pivalamide?

The synthesis typically involves coupling 3-(pyridin-2-yloxy)benzylamine with pivaloyl chloride in the presence of a base such as triethylamine under anhydrous conditions . Key steps include:

  • Amide bond formation : Reacting the amine group of 3-(pyridin-2-yloxy)benzylamine with the acyl chloride group of pivaloyl chloride.
  • Purification : Column chromatography or recrystallization to isolate the product. Reaction yields can be optimized by controlling temperature (0–25°C) and solvent choice (e.g., dichloromethane or THF).

Q. How is the molecular structure of this compound characterized?

Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR to identify protons and carbons in the pyridine, benzyl, and pivalamide groups.
  • Mass spectrometry (MS) : High-resolution MS to verify the molecular formula (e.g., C17_{17}H19_{19}N2_2O2_2).
  • X-ray crystallography (if crystalline): Resolves bond lengths and angles, particularly the dihedral angle between the pyridine and benzyl rings .

Q. What are the common chemical reactions involving the pivalamide group?

The pivalamide group undergoes:

  • Hydrolysis : Under acidic (HCl) or basic (NaOH) conditions to yield carboxylic acids.
  • Nucleophilic substitution : Reacts with Grignard reagents or organolithium compounds at the carbonyl carbon.
  • Reduction : LiAlH4_4 reduces the amide to a secondary amine. Reactivity is influenced by steric hindrance from the tert-butyl group, which slows hydrolysis compared to simpler amides .

Advanced Research Questions

Q. How can reaction kinetics be analyzed for C-H arylation of this compound?

Use the initial rate method :

  • Vary concentrations of reactants (e.g., aryl halides, catalysts) and measure product formation over time via HPLC or GC.
  • Plot log(rate) vs. log(concentration) to determine reaction order. For example, a study on similar anilides found pseudo-first-order kinetics under Pd-catalyzed conditions, with rate-limiting oxidative addition .

Q. What strategies resolve contradictory bioactivity data in enzyme inhibition assays?

Contradictions may arise from assay conditions or off-target effects. Mitigation includes:

  • Dose-response curves : Confirm IC50_{50} consistency across multiple replicates.
  • Selectivity profiling : Use kinase or protease panels to identify non-specific binding.
  • Structural analogs : Compare activity of derivatives to pinpoint critical functional groups (e.g., pyridin-2-yloxy vs. pyridin-3-yloxy) .

Q. How can regioselectivity challenges in functionalizing the pyridine ring be addressed?

  • Directed ortho-metalation : Use Lewis acids (e.g., ZnCl2_2) to direct electrophilic substitution to the ortho position.
  • Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).
  • Computational modeling : DFT calculations predict electron density hotspots for functionalization .

Methodological Challenges & Solutions

Q. What analytical techniques distinguish this compound from byproducts in reaction mixtures?

  • HPLC-MS : Separates compounds by retention time and confirms mass-to-charge ratios.
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals from structurally similar impurities.
  • Tandem MS (MS/MS) : Fragmentation patterns differentiate isomers (e.g., para vs. meta substitution) .

Q. How do steric effects from the pivalamide group influence biological activity?

The tert-butyl group:

  • Reduces metabolic degradation : Enhances pharmacokinetic stability by shielding the amide bond.
  • Modulates target binding : Steric clashes may weaken interactions with flat binding pockets (e.g., kinase ATP sites). Comparative studies with smaller acyl groups (e.g., acetyl) quantify these effects .

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